molecular formula C24H29FN2O4 B12415667 (R)-Hydroxy Iloperidone-d3

(R)-Hydroxy Iloperidone-d3

Cat. No.: B12415667
M. Wt: 431.5 g/mol
InChI Key: SBKZGLWZGZQVHA-ZMAHMCKTSA-N
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Description

®-Hydroxy Iloperidone-d3 is a deuterated form of Iloperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Hydroxy Iloperidone-d3 involves the incorporation of deuterium into the Iloperidone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of ®-Hydroxy Iloperidone-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

®-Hydroxy Iloperidone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

®-Hydroxy Iloperidone-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-Hydroxy Iloperidone-d3 involves its interaction with various neurotransmitter receptors, including dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, blocking their activity and thereby exerting its antipsychotic effects. The molecular targets include the dopamine D2 receptor and the serotonin 5-HT2 receptor, among others .

Comparison with Similar Compounds

Similar Compounds

    Iloperidone: The non-deuterated form of the compound, used as an antipsychotic.

    Deuterated Iloperidone: Other deuterated forms of Iloperidone, such as Iloperidone-d1 and Iloperidone-d2.

Uniqueness

®-Hydroxy Iloperidone-d3 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise quantification in mass spectrometry studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .

Properties

Molecular Formula

C24H29FN2O4

Molecular Weight

431.5 g/mol

IUPAC Name

(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m1/s1/i2D3

InChI Key

SBKZGLWZGZQVHA-ZMAHMCKTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O

Origin of Product

United States

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